molecular formula C9H7N3O2S B13430189 Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate

Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B13430189
M. Wt: 221.24 g/mol
InChI Key: CRIULTKMWWNORT-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a pyridin-2-yl group and at the 5-position with a methyl ester. The 1,2,3-thiadiazole ring is a less common isomer compared to 1,3,4-thiadiazoles, with distinct electronic and steric properties due to the sulfur and nitrogen arrangement . This compound is of interest in medicinal chemistry and materials science, though its synthesis and applications are less documented than its structural analogs.

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

methyl 4-pyridin-2-ylthiadiazole-5-carboxylate

InChI

InChI=1S/C9H7N3O2S/c1-14-9(13)8-7(11-12-15-8)6-4-2-3-5-10-6/h2-5H,1H3

InChI Key

CRIULTKMWWNORT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=NS1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carboxylic acid with thiosemicarbazide, followed by cyclization with methyl chloroformate under basic conditions . The reaction conditions often require a solvent such as ethanol and a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing inflammation. Additionally, it may induce apoptosis in cancer cells by interacting with specific proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Data Tables

Table 2: Electronic Properties of Pyridinyl Substituents
Substituent Position Dipole Moment (Debye) Solubility (Polar Solvents) Steric Hindrance
Pyridin-2-yl 4.1 High Moderate (ortho)
Pyridin-4-yl 2.7 Moderate Low

Research Findings and Implications

  • Biological Potential: While 1,3,4-thiadiazoles show promise in antimicrobial and anticancer research (), the unique electrophilicity of 1,2,3-thiadiazoles could make them suitable for covalent inhibitor design or redox-active materials.
  • Analytical Characterization : Crystallographic studies using programs like SHELXL () are critical for resolving positional isomerism and validating synthetic outcomes.

Biological Activity

Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound belonging to the thiadiazole family, characterized by its unique structure that includes a pyridine ring and a methyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H7_7N3_3O2_2S
  • Molecular Weight : 221.24 g/mol
  • Key Structural Features :
    • Pyridine moiety enhances biological activity.
    • Thiadiazole core contributes to various pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. The following sections detail specific areas of activity and relevant studies.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound and its derivatives:

  • In Vitro Studies :
    • A study demonstrated that derivatives of thiadiazoles, including this compound, showed significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis .
    CompoundMIC (µg/mL)Target Organisms
    Methyl Thiadiazole1.95Staphylococcus spp.
    Methyl Thiadiazole15.62Enterococcus faecalis ATCC 29212
  • Mechanism of Action :
    • Interaction studies have shown that the compound binds effectively to bacterial enzymes, disrupting their function and inhibiting growth.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored:

  • In Vivo Studies : Animal models have indicated that this compound can reduce inflammation markers significantly when administered at specific dosages . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Recent research has indicated potential anticancer properties:

  • Cell Proliferation Inhibition :
    • Compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cell lines in vitro .
    CompoundIC50 (µM)Cancer Cell Line
    Analog A12Hepatocellular carcinoma
    Analog B8Breast cancer

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • A study conducted on a series of derivatives showed that modifications in the thiadiazole structure led to improved antimicrobial efficacy against specific pathogens .
  • Anti-inflammatory Effects :
    • In a controlled trial involving inflammatory models, administration of the compound resulted in a significant reduction in edema compared to controls .

Q & A

Q. [Basic] What synthetic strategies are commonly employed to prepare Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves:

  • Cyclocondensation : Reacting thiosemicarbazides with α-keto esters under acidic conditions (e.g., H₂SO₄ in ethanol) to form the thiadiazole core .
  • Coupling reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to introduce the pyridinyl group. For example, Suzuki-Miyaura coupling with 2-pyridinyl boronic acid derivatives .
  • Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in anhydrous DMF . Optimization requires strict temperature control (0–5°C for sensitive intermediates) and purification via column chromatography (hexane/EtOAc gradients) or recrystallization .

Q. [Basic] Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm for pyridinyl) and ester carbonyl signals (δ ~165 ppm) .
  • IR spectroscopy : Confirms C=O (1700–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • Elemental analysis : Ensures C, H, N, S content matches theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. [Advanced] How can computational modeling predict the biological interactions of this compound, and what parameters validate docking results?

Methodology :

  • Molecular docking (AutoDock Vina): Screens against targets like fungal CYP51 (antifungal activity) or bacterial DNA gyrase. Scoring functions (e.g., binding energy <−8 kcal/mol) prioritize high-affinity poses .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes (AMBER/NAMD, 100 ns trajectories). RMSD values <2 Å indicate stable binding .
  • Pharmacophore modeling : Highlights essential features (e.g., pyridinyl H-bond donors, thiadiazole hydrophobic regions) .

Q. [Advanced] What crystallographic challenges arise during X-ray structure determination, and how can SHELX programs address them?

Challenges :

  • Poor crystal quality (needle morphology) due to flexible ester groups.
  • Disorder in the pyridinyl or methyl substituents. Solutions :
  • SHELXL refinement : Apply ISOR/SADI restraints for disordered moieties and TWIN/BASF commands for twinned crystals .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H⋯N, π-stacking) to validate packing efficiency .

Q. [Advanced] How do structural modifications at the thiadiazole 4-position influence bioactivity, and what assays quantify these effects?

Structural modifications :

  • Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing electrophilicity.
  • Bulky substituents (e.g., aryl groups) improve selectivity for bacterial membranes . Assays :
  • MIC/MBC testing : Determines minimum inhibitory/bactericidal concentrations (e.g., 4–64 µg/mL against E. coli).
  • Enzyme inhibition assays : Measures IC₅₀ values against target enzymes (e.g., <1 µM for fungal lanosterol demethylase) .

Data Contradiction Analysis

Q. [Advanced] How should researchers address discrepancies in reported biological activities of structurally analogous thiadiazole derivatives?

Root causes :

  • Variability in purity (>95% required for reliable bioassays; impurities may act as synergists/antagonists) .
  • Differences in assay protocols (e.g., broth microdilution vs. agar diffusion). Resolution strategies :
  • Replicate studies under standardized conditions (CLSI guidelines).
  • Use orthogonal assays (e.g., fluorescence-based ATPase activity + cell viability tests) .

Methodological Resources

Q. [Advanced] What advanced techniques characterize the compound’s electronic properties for structure-activity relationship (SAR) studies?

  • DFT calculations : Gaussian 09 optimizes geometries to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites .
  • Cyclic voltammetry : Measures redox behavior (e.g., thiadiazole ring oxidation at +1.2 V vs. Ag/AgCl) .

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